molecular formula C17H19N5O3 B6504929 N-(2H-1,3-benzodioxol-5-yl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1448078-02-1

N-(2H-1,3-benzodioxol-5-yl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide

Cat. No. B6504929
CAS RN: 1448078-02-1
M. Wt: 341.4 g/mol
InChI Key: QIXTWOZERKOXSC-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide (also known as N-BMPP) is an organic compound with an aromatic ring and a piperazine ring connected by a carboxamide group. It is a derivative of piperazine and has been used in the synthesis of various drugs. N-BMPP has been studied for its potential applications in medicinal chemistry, with research focusing on its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-BMPP is not yet fully understood. However, it is believed that it is able to interact with various proteins and enzymes in the body, resulting in the inhibition of their activity. Additionally, N-BMPP is believed to be able to interact with DNA, resulting in the inhibition of the expression of certain genes.
Biochemical and Physiological Effects
N-BMPP has been studied for its potential effects on the biochemical and physiological processes of the body. In vitro studies have shown that N-BMPP is able to inhibit the growth of cancer cells, as well as inhibit the activity of certain enzymes and proteins. Additionally, N-BMPP has been shown to have anti-inflammatory, antiviral, and antifungal properties.

Advantages and Limitations for Lab Experiments

The use of N-BMPP in laboratory experiments has several advantages. It is relatively easy to synthesize, and is relatively stable in solution. Additionally, N-BMPP has a wide range of potential applications, making it a useful tool for researchers. However, there are also some limitations to using N-BMPP in laboratory experiments. For example, it is not yet fully understood how N-BMPP works, and its mechanism of action is still being studied. Additionally, the use of N-BMPP in laboratory experiments may be limited by its cost and availability.

Future Directions

There are many potential future directions for the research of N-BMPP. For example, further studies could be conducted to better understand its mechanism of action, as well as its potential effects on biochemical and physiological processes. Additionally, future studies could explore the potential applications of N-BMPP in drug synthesis and development, as well as its potential use in cancer treatment. Furthermore, further research could be conducted to explore the potential advantages and limitations of using N-BMPP in laboratory experiments. Finally, future studies could explore the potential toxicity of N-BMPP and its potential side effects.

Synthesis Methods

N-BMPP is synthesized from the reaction of 2-amino-1,3-benzodioxole and 5-methylpyrimidine-4-carboxaldehyde. This reaction is carried out in the presence of a base, such as sodium hydroxide, and is typically carried out at a temperature of approximately 150°C. The resulting product is then purified and crystallized to obtain the desired compound.

Scientific Research Applications

N-BMPP has been studied for its potential applications in medicinal chemistry. It has been used in the synthesis of various drugs, including anti-inflammatory agents, antiviral agents, and antifungal agents. Additionally, N-BMPP has been studied for its ability to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-12-9-18-10-19-16(12)21-4-6-22(7-5-21)17(23)20-13-2-3-14-15(8-13)25-11-24-14/h2-3,8-10H,4-7,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXTWOZERKOXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide

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